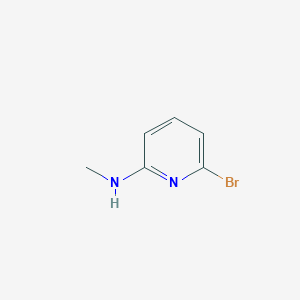
6-bromo-N-methylpyridin-2-amine
Cat. No. B183247
Key on ui cas rn:
89026-79-9
M. Wt: 187.04 g/mol
InChI Key: LYEPZCPAEZKSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07932274B2
Procedure details


Add a 2; M solution of methylamine in tetrahydrofuran (33.6; mL, 67.12; mmol) to 2,6-dibromopyridine (5.3; g, 22.37; mmol) and heat overnight at 110° C. in a sealed tube. Concentrate and purify by silica gel chromatography, gradient eluting from 0:100; to 20:80; ethyl acetate:iso-hexane to give the title compound (0.345; g, 8%) as a pale yellow oil which crystallizes on standing. MS (m/z): 185,187; (M+1).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH2:2].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[N:5]=1>O1CCCC1>[CH3:6][CH2:7][CH2:8][CH:9]([CH3:4])[CH3:1].[Br:3][C:4]1[N:5]=[C:6]([NH:2][CH3:1])[CH:7]=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add a 2
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purify by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
gradient eluting from 0:100
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCC(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC(=N1)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
